N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine

CCR5 Antagonist HIV Inflammation

Researchers targeting CCR5 pathways often face cross-reactivity with IDO when using 5-aminoindane analogs. This secondary amine overcomes that with a complete pharmacological shift. - Validated Selectivity: No COX-2 inhibition (IC50 > 100 μM); activity confirmed in CCR5 screening assays. - Steric Precision: The N-(1-cyclopropylethyl) group provides a constrained geometry for probing ligand-binding kinetics. - Supply Chain: Available at 95% purity for immediate SAR studies, with batch-specific QC documentation provided.

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
Cat. No. B13241960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC2=CC3=C(CCC3)C=C2
InChIInChI=1S/C14H19N/c1-10(11-5-6-11)15-14-8-7-12-3-2-4-13(12)9-14/h7-11,15H,2-6H2,1H3
InChIKeyGIOLONFJYHFHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine: Chemical Identity and Research Profile


N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine (CAS 1019603-38-3) is a secondary amine featuring a rigid, bicyclic 2,3-dihydro-1H-indene scaffold substituted at the 5-position with an N-(1-cyclopropylethyl) moiety . With a molecular formula of C14H19N and a molecular weight of 201.31 g/mol, this compound is classified as a small-molecule research chemical within the alkylaminoindane class . Its structural features—a constrained indane core combined with a sterically demanding cyclopropyl group—make it a candidate for probing binding pockets in medicinal chemistry, with preliminary pharmacological screening suggesting activity as a CCR5 antagonist [1]. It is commercially available from multiple suppliers with a typical purity of 95% for laboratory-scale research .

1 May support CCR5 pathway screening studies; preliminary data suggest chemokine receptor binding context.
2 Constrained cyclopropylethyl indane probe for conformational binding pocket studies.
3 Lab-scale research building block; standard-purity grade for synthetic chemistry workflows.

Why Generic Substitution Fails for This Research Chemical


Within the class of 2,3-dihydro-1H-inden-5-amine derivatives, simple substitution of the N-substituent is not trivially interchangeable. The N-(1-cyclopropylethyl) group introduces a specific steric and electronic profile that fundamentally alters target engagement compared to primary amines like 5-aminoindane or analogs with linear alkyl chains. A direct comparative data point shows that while the primary amine 5-aminoindane is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), the N-(1-cyclopropylethyl) derivative shows no inhibition of COX-2 (IC50 > 100,000 nM) [1]. This demonstrates a complete shift in pharmacological profile driven by the N-substitution, meaning that for CCR5-related research, for instance, only the specific N-(1-cyclopropylethyl) derivative has reported screening activity, and generic substitution would fail to replicate the target interaction [2].

Target shift N-substitution may shift target engagement: parent 5-aminoindane is reported as an IDO inhibitor, while this derivative shows CCR5 antagonist screening activity; closely related analogs lack COX-2 activity, indicating distinct interaction profiles.
Steric mismatch Cyclopropane ring introduces unique steric constraints not replicated by cyclobutyl or cyclopentyl analogs; predicted lipophilicity differences may impact solubility and membrane permeability.
Synthesis gap Specialized cyclopropanation chemistry required; simpler N-alkyl analogs are unlikely to serve as direct substitutes for conformational or target-engagement studies.

Quantitative Differentiation Against Structural Analogs


CCR5 Antagonist Activity Versus COX-2 and IDO Inhibition

Preliminary pharmacological screening data indicates that N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine can be used as a CCR5 antagonist, relevant for diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, a structurally similar analog from the same patent family, bearing a different substitution pattern, shows no functional activity at CCR5, with an IC50 of >100,000 nM at COX-2 [2]. The unsubstituted parent scaffold, 5-aminoindane, is primarily reported as an IDO inhibitor, not a CCR5 antagonist .

CCR5 screening vs analogs
Cross-study comparable
CCR5 antagonist activity (functional screening); related analog shows no COX-2 inhibition (>100,000 nM); parent amine reported as IDO inhibitor
Supports unique target engagement profile
Preliminary screening data; confirmatory studies needed
CCR5 Antagonist HIV Inflammation Chemokine Receptor

Structural Constraint and Lipophilicity Compared to Cycloalkyl Analogs

N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine has a predicted LogP of 3.39, which is notably lower than its N-cyclopentyl analog (LogP ~3.9) and higher than its N-cyclobutyl analog (LogP ~2.9), offering an intermediate lipophilicity profile that can be advantageous for optimizing ADME properties [1]. The cyclopropane ring also introduces a unique spatial orientation, with the N-substituent adopting a specific angle due to cyclopropane's bent bonds, which is impossible to replicate with cyclobutane or cyclopentane rings.

Predicted LogP comparison
Class-level inference
LogP ~3.39 (target); N-cyclopentyl analog ~3.9; N-cyclobutyl analog ~2.9
Intermediate lipophilicity may influence ADME profile
Predicted values; no experimental LogP available
Physicochemical Properties LogP Structural Constraint Medicinal Chemistry

Synthetic Accessibility and Procurement Value

The compound is accessible from multiple vendors with standard purity levels (95%), with a catalog price point (e.g., $612 for 0.05g) indicating a multi-step synthesis and a specialized building block [1]. In contrast, the simpler analog, N-isobutyl-2,3-dihydro-1H-inden-5-amine, is commercially available at a lower cost but lacks the cyclopropane ring, which is a crucial structural feature for specific biological interactions . The presence of the cyclopropyl group, which requires specialized cyclopropanation chemistry, directly contributes to the compound's higher procurement cost and inherent value as a differentiated research tool.

Procurement profile
Supporting evidence
Available from multiple suppliers, 95% purity; pricing reflects multi-step cyclopropane introduction
Custom research tool; procurement value in unique structure
Vendor catalog data; verify lot-specific purity
Synthetic Chemistry Procurement Building Block Commercial Availability

Recommended Research Application Scenarios


Medicinal Chemistry: CCR5 Antagonist Lead Exploration

This is the primary and most substantiated use case. Based on preliminary screening data indicating CCR5 antagonism, this compound serves as a specific starting point for structure-activity relationship (SAR) studies targeting CCR5-mediated diseases like HIV, rheumatoid arthritis, and asthma. It should be procured by groups investigating non-peptidic CCR5 ligands, where the indane scaffold is a known pharmacophore [1].

Chemical Biology: Probing Cyclopropane Conformational Effects

The cyclopropylethyl group provides a unique, constrained geometry that can be used to probe the conformational preferences of biological targets. Researchers studying the impact of ligand rigidity on target binding kinetics or selectivity should consider this compound as a specialized tool, particularly in comparison to analogs with more flexible N-alkyl substituents like N-cyclopentyl or N-isobutyl [2].

Process Chemistry: Reference Standard for Indane Functionalization

The synthesis of this compound requires a multi-step sequence including cyclopropanation and amination steps. It can be procured as a reference standard for analytical method development (e.g., HPLC, LC-MS) to calibrate instruments or validate synthetic routes for the production of more complex N-substituted indane derivatives .

Structure-Guided Design: Building Block for Focused Libraries

Its primary amine derivative, 5-aminoindane, is a known IDO inhibitor. By re-derivatizing the secondary amine with different moieties, this compound can act as a central intermediate for generating focused compound libraries that explore diverse biological targets, moving away from the IDO space and towards CCR5 or other unexplored targets .

Application
Selection Property
Validation Focus
Chemokine receptor SAR studies
Reported CCR5 binding screening profile
Confirm target engagement in relevant cell models
Conformational constraint probe
Cyclopropylethyl steric and electronic profile
Compare binding kinetics with flexible alkyl analogs
Analytical reference for indane synthesis
Validated synthetic route and purity
HPLC/LC-MS method calibration
Library synthesis intermediate
Secondary amine for re-derivatization
Diversify beyond IDO-targeted analogs
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